Tripitramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripitramine is a synthetic organic compound known for its high selectivity and affinity for muscarinic M2 receptors. It is a polymethylene tetraamine that has been extensively studied for its pharmacological properties, particularly in the context of its antimuscarinic effects .
Preparation Methods
The synthesis of tripitramine involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions.
Polymethylene Tetraamine Formation: The intermediate compounds are then subjected to reactions that lead to the formation of the polymethylene tetraamine structure.
Final Product Purification: The final step involves the purification of this compound to obtain a high-purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Tripitramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to different derivatives.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tripitramine has a wide range of scientific research applications, including:
Mechanism of Action
Tripitramine exerts its effects primarily through its high affinity and selectivity for muscarinic M2 receptors. It acts as a competitive antagonist, binding to these receptors and inhibiting their activation by endogenous ligands. This inhibition leads to various physiological effects, including modulation of heart rate and gastrointestinal motility .
Comparison with Similar Compounds
Tripitramine is unique in its high selectivity and affinity for muscarinic M2 receptors compared to other similar compounds. Some similar compounds include:
Methoctramine: Another polymethylene tetraamine with antimuscarinic properties, but less selective for M2 receptors compared to this compound.
Trimipramine: A tricyclic antidepressant with different pharmacological properties and less selectivity for muscarinic receptors.
Imipramine: Another tricyclic antidepressant with broader pharmacological effects and less specificity for muscarinic receptors.
This compound’s unique selectivity for muscarinic M2 receptors makes it a valuable tool in pharmacological research and potential therapeutic applications .
Properties
CAS No. |
152429-64-6 |
---|---|
Molecular Formula |
C64H77N13O6 |
Molecular Weight |
1124.4 g/mol |
IUPAC Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI Key |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Canonical SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Key on ui other cas no. |
152429-64-6 |
Synonyms |
tripitramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.